

Reactivity Profile of Ethanedioyl Dibromide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ethanedioyl dibromide*

Cat. No.: *B108731*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanedioyl dibromide, also known as oxalyl bromide, is a highly reactive diacyl halide that serves as a versatile reagent in organic synthesis. Its utility stems from the two electrophilic carbonyl carbons and the good leaving group ability of the bromide ions. This technical guide provides a comprehensive overview of the reactivity profile of **ethanedioyl dibromide**, including its physicochemical properties, stability, and handling precautions. The core of this document details its reactions with a variety of nucleophiles, such as alcohols, amines, and carboxylic acids, to form corresponding oxalates, oxamides, and acid bromides. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals employing **ethanedioyl dibromide** in their synthetic endeavors.

Physicochemical Properties and Safety Data

Ethanedioyl dibromide is a clear, dark yellow liquid with a sharp, pungent odor.^[1] It is a corrosive substance that reacts violently with water.^[1] Due to its reactivity, it is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Table 1: Physicochemical Properties of **Ethanedioyl Dibromide**

Property	Value	Reference
Molecular Formula	C ₂ Br ₂ O ₂	[2]
Molecular Weight	215.83 g/mol	[2][3]
Appearance	Clear dark yellow liquid	[1]
Melting Point	-19 °C	
Boiling Point	102-103 °C at 720 Torr	
Density	1.517 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.522	

Table 2: Safety Information for **Ethanedioyl Dibromide**

Hazard Statement	Precautionary Statement
Causes severe skin burns and eye damage.[3]	Wear protective gloves, protective clothing, eye protection, and face protection.[4]
Harmful if inhaled.[3]	Use only outdoors or in a well-ventilated area.[4]
Reacts violently with water, liberating toxic gas. [4]	Do not allow contact with water. Keep under nitrogen.[4]

Stability and Decomposition

Ethanedioyl dibromide is stable under normal conditions if stored properly.[4] It is sensitive to moisture and light and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and refrigerated.[4] Upon contact with water, it hydrolyzes violently to produce oxalic acid and hydrogen bromide.[4] Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[4]

Spectroscopic Data

Table 3: Spectroscopic Data for **Ethanedioyl Dibromide**

Spectrum Type	Key Peaks/Signals	Source
Infrared (IR)	Strong C=O stretching vibration expected around 1750-1850 cm ⁻¹	PubChem
¹³ C NMR	A single resonance for the two equivalent carbonyl carbons is expected.	PubChem

Note: Specific peak values from publicly available spectra on PubChem are used to populate this table.

Reactivity Profile and Synthetic Applications

The high reactivity of **ethanedioyl dibromide** makes it a valuable reagent for the synthesis of a wide range of organic compounds. Its reactions are analogous to those of the more commonly used oxalyl chloride. The general mechanism involves nucleophilic acyl substitution at one or both of the carbonyl carbons.

Reaction with Alcohols to Form Oxalate Esters

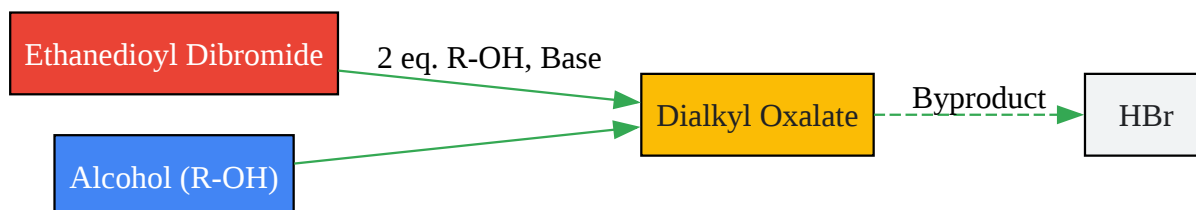
Ethanedioyl dibromide reacts readily with primary and secondary alcohols to form the corresponding dialkyl oxalates. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen bromide byproduct.^[5]

General Reaction Scheme: $2 \text{ R-OH} + (\text{COBr})_2 \rightarrow \text{R-O-CO-CO-O-R} + 2 \text{ HBr}$

Experimental Protocol: Synthesis of a Dialkyl Oxalate (General Procedure)

A solution of the alcohol (2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) is cooled in an ice bath. **Ethanedioyl dibromide** (1 equivalent) is added dropwise with stirring. A tertiary amine base like pyridine or triethylamine (2.2 equivalents) is then added slowly to scavenge the HBr formed. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude

oxalate ester, which can be further purified by distillation or chromatography. While specific yields for **ethanedioyl dibromide** are not widely reported, reactions with oxalyl chloride and primary alcohols are known to give quantitative yields of the corresponding esters.[5] For secondary alcohols, yields can be lower, for instance, the reaction of oxalyl chloride with menthol gave a 17% yield of the oxalate.[5]



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Caption: Reaction of **ethanedioyl dibromide** with alcohols.

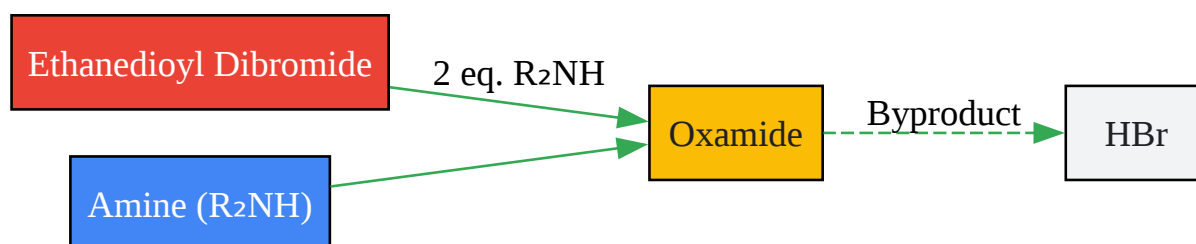
Reaction with Amines to Form Oxamides

Primary and secondary amines react vigorously with **ethanedioyl dibromide** to form N,N'-disubstituted oxamides. The reaction is typically rapid and exothermic.

General Reaction Scheme: $2 \text{ R}_2\text{NH} + (\text{COBr})_2 \rightarrow \text{R}_2\text{N-CO-CO-NR}_2 + 2 \text{ HBr}$

Experimental Protocol: Synthesis of an N,N'-Disubstituted Oxamide (General Procedure)

A solution of the amine (2.2 equivalents) in a dry, inert solvent is cooled. **Ethanedioyl dibromide** (1 equivalent) is added dropwise with vigorous stirring. The resulting oxamide often precipitates from the reaction mixture. After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The solid product is collected by filtration, washed with the solvent and water to remove the hydrobromide salt of the amine, and dried.



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Caption: Synthesis of oxamides from **ethanedioyl dibromide**.

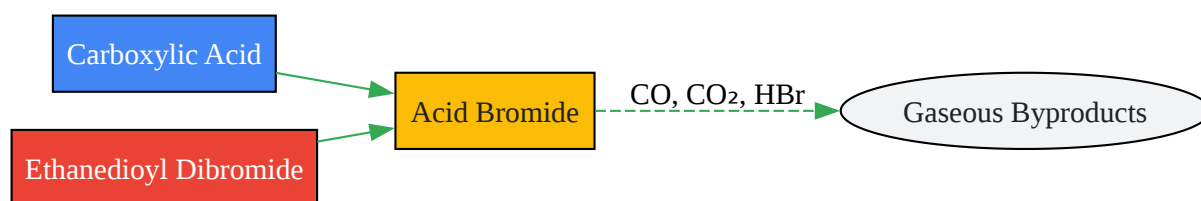
Reaction with Carboxylic Acids to Form Acid Bromides

Ethanedioyl dibromide is an effective reagent for the conversion of carboxylic acids to their corresponding acid bromides under mild conditions. This reaction is analogous to the well-known conversion using oxalyl chloride. The byproducts of this reaction, carbon monoxide, carbon dioxide, and hydrogen bromide, are gaseous, which simplifies product purification.

General Reaction Scheme: $\text{R-COOH} + (\text{COBr})_2 \rightarrow \text{R-COBr} + \text{CO} + \text{CO}_2 + \text{HBr}$

Experimental Protocol: Preparation of an Acid Bromide (General Procedure)

To a solution of the carboxylic acid in an inert solvent (e.g., dichloromethane), **ethanedioyl dibromide** (1.1 to 1.5 equivalents) is added. A catalytic amount of a Vilsmeier-type catalyst, such as N,N-dimethylformamide (DMF), is often added to facilitate the reaction. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to afford the crude acid bromide, which can be used directly or purified by distillation.



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Caption: Conversion of carboxylic acids to acid bromides.

Applications in Drug Development and Complex Molecule Synthesis

While specific, detailed protocols are often proprietary, the literature indicates the use of **ethanedioyl dibromide** or its chloride analogue in the synthesis of complex molecules,

including:

- **Ansamitocin Derivatives:** Used in the synthesis of mutasynthons for the generation of ansamitocin derivatives, which are potent antitumor agents.[6]
- **CRF1 Receptor Antagonists:** Employed in cyclization reactions to produce corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are investigated for the treatment of anxiety and depression.[6]

The general reactivity of **ethanedioyl dibromide** as a bifunctional electrophile allows for its use in constructing heterocyclic systems and as a linker in the synthesis of complex molecular architectures.

Conclusion

Ethanedioyl dibromide is a highly reactive and versatile reagent in organic synthesis. Its ability to react with a wide range of nucleophiles provides efficient pathways for the synthesis of oxalate esters, oxamides, and acid bromides. While its high reactivity necessitates careful handling, the clean reaction profiles and the formation of gaseous byproducts in certain applications make it an attractive choice for various synthetic transformations. This guide provides a foundational understanding of its reactivity, which is crucial for its effective and safe utilization in research and development, particularly in the pharmaceutical industry. Further investigation into the kinetics and specific applications of **ethanedioyl dibromide** will undoubtedly continue to expand its role as a valuable synthetic tool.

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